molecular formula C19H19F3N2O2 B2444873 2,2,2-trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]acetamide CAS No. 1022730-26-2

2,2,2-trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]acetamide

Cat. No. B2444873
CAS RN: 1022730-26-2
M. Wt: 364.368
InChI Key: MHLPZZXBMSFQHG-UHFFFAOYSA-N
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Description

The compound “2,2,2-trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]acetamide” is a complex organic molecule. It contains an acetamide group (CH3CONH2), which is a derivative of acetic acid where one of the hydrogens in the methyl group is replaced by an amino group . The molecule also contains a trifluoro group (CF3), which is a functional group in organofluorines that has three fluorine substituents .

Scientific Research Applications

Organocatalysis and Oxidation Reactions

Photophysics and Photochemistry

Materials Science: Aromatic 3F Polymers

Catalysis and C-H Functionalization

Supramolecular Chemistry

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Acetamides can be irritants and have been associated with some health risks . Trifluoro compounds are generally quite stable and non-reactive, but can be harmful if ingested or inhaled .

properties

IUPAC Name

2,2,2-trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c1-11-8-14-15(9-18(2,3)10-16(14)25)24(11)13-6-4-12(5-7-13)23-17(26)19(20,21)22/h4-8H,9-10H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLPZZXBMSFQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=C(C=C3)NC(=O)C(F)(F)F)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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